Bienvenue dans la boutique en ligne BenchChem!

N-(4-Aminopyrimidin-5-yl)formamide

purine synthesis cyclization formamidopyrimidine

N-(4-Aminopyrimidin-5-yl)formamide (CAS 16008-45-0; synonym: 4-amino-5-formamidopyrimidine) is a 4,5-disubstituted pyrimidine derivative with molecular formula C₅H₆N₄O and a molecular weight of 138.13 g/mol. It belongs to the class of 5-formamidopyrimidines, which serve as key synthetic intermediates in the construction of purine nucleobases and their nucleoside analogues via intramolecular cyclization.

Molecular Formula C5H6N4O
Molecular Weight 138.13 g/mol
CAS No. 16008-45-0
Cat. No. B094310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Aminopyrimidin-5-yl)formamide
CAS16008-45-0
SynonymsFormamide, N-(4-amino-5-pyrimidinyl)- (6CI,8CI,9CI)
Molecular FormulaC5H6N4O
Molecular Weight138.13 g/mol
Structural Identifiers
SMILESC1=C(C(=NC=N1)N)NC=O
InChIInChI=1S/C5H6N4O/c6-5-4(9-3-10)1-7-2-8-5/h1-3H,(H,9,10)(H2,6,7,8)
InChIKeyUIOQNZBJJRKZCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Aminopyrimidin-5-yl)formamide (CAS 16008-45-0): Chemical Identity, Class, and Procurement-Relevant Characteristics


N-(4-Aminopyrimidin-5-yl)formamide (CAS 16008-45-0; synonym: 4-amino-5-formamidopyrimidine) is a 4,5-disubstituted pyrimidine derivative with molecular formula C₅H₆N₄O and a molecular weight of 138.13 g/mol . It belongs to the class of 5-formamidopyrimidines, which serve as key synthetic intermediates in the construction of purine nucleobases and their nucleoside analogues via intramolecular cyclization [1]. The compound bears a primary amino group at position 4 and a formamide (-NHCHO) substituent directly attached at position 5 of the pyrimidine ring, a substitution pattern that differentiates it from both the parent 4,5-diaminopyrimidine and the methylene-spacer analog N-((4-aminopyrimidin-5-yl)methyl)formamide (CAS 1196-75-4).

Why 4,5-Diaminopyrimidine and Other Close Analogs Cannot Replace N-(4-Aminopyrimidin-5-yl)formamide in Purine Synthesis and Intermediate Chemistry


The 4-amino-5-formamidopyrimidine scaffold occupies a mechanistically unique position in purine synthesis: the pre-installed formyl group at C5 enables direct, intramolecular cyclization to the imidazole ring of purines without requiring an external formylating agent [1]. In contrast, the closest structural analog, 4,5-diaminopyrimidine (CAS 13754-19-3), lacks this pre-installed functionality and must be reacted with formic acid, formamide, or another C1 donor in a separate formylation step prior to cyclization—a process that introduces additional reagents, side reactions, and yield losses [1]. Furthermore, 4,5-diaminopyrimidine is itself unstable as the free base and requires conversion to its sulfate salt for storage and handling, whereas 4-amino-5-formamidopyrimidine is described as a relatively stable, isolable intermediate [2]. The methylene-spacer analog N-((4-aminopyrimidin-5-yl)methyl)formamide (CAS 1196-75-4) introduces a -CH₂- linker that alters the conformational relationship between the formamide and the pyrimidine ring, fundamentally changing cyclization geometry. The quantitative evidence in Section 3 demonstrates the measurable consequences of these structural differences for synthetic efficiency, intermediate stability, and reaction control.

Quantitative Differentiation Evidence for N-(4-Aminopyrimidin-5-yl)formamide vs. Closest Analogs: A Comparator-Based Selection Guide


Pre-Installed Formyl Group Eliminates External Formylating Agent Requirement: Process Step Reduction vs. 4,5-Diaminopyrimidine

N-(4-Aminopyrimidin-5-yl)formamide bears a formyl group pre-installed at the C5 position, enabling direct intramolecular cyclization to the purine imidazole ring without an exogenous formylating agent. This contrasts with 4,5-diaminopyrimidine, which requires a separate formylation step using formic acid or formamide [1]. The patent literature explicitly identifies the 4,5-diaminopyrimidine route as disadvantageous because the unstable free base must be converted to its sulfate salt for stabilization, necessitating additional processing steps and generating stoichiometric salt waste [1]. The reductive formylation process (Patent US 5,688,947) produces 4-amino-5-formylaminopyrimidines directly from 5-nitrosopyrimidines in a one-pot, pressureless operation, bypassing the unstable diaminopyrimidine intermediate entirely [1][2].

purine synthesis cyclization formamidopyrimidine process chemistry 4,5-diaminopyrimidine

Intermediate Stability: Isolable Formamidopyrimidine vs. Unstable 4,5-Diaminopyrimidine Requiring Salt Stabilization

4-Amino-5-formamidopyrimidine is explicitly characterized as a 'relatively stable intermediate' in peer-reviewed kinetic studies of nucleoside decomposition [1]. In the acidic hydrolysis of 9-(β-D-ribofuranosyl)purine, the formamidopyrimidine accumulates as a detectable and kinetically competent intermediate that partitions between cyclization to purine and hydrolysis to 4,5-diaminopyrimidine, with rate constants calculated for both pathways [1]. By contrast, 4,5-diaminopyrimidine as the free base is acknowledged in the patent literature to be insufficiently stable for routine handling; industrial processes mandate its conversion to the sulfate salt for stabilization, which introduces additional salt burden and processing cost [2]. The formamidopyrimidine's stability enables its isolation, characterization (¹H NMR, ¹³C NMR, MS), and storage as a well-defined synthetic intermediate [3].

intermediate stability storage handling purine precursor process robustness

Formamide-Mediated Cyclization Yield: 92% Adenine vs. 62% with Formic Acid—A 1.48-Fold Improvement in Purine Synthesis Efficiency

The cyclization of 4-amino-5-formamidopyrimidine derivatives to purines proceeds with markedly different efficiency depending on the reaction conditions. A direct yield comparison reported in the comprehensive heterocyclic chemistry literature demonstrates that formamide-mediated cyclization of a 4-amino-5-formamidopyrimidine precursor to adenine proceeds in 92% yield, compared with only 62% yield when formic acid is employed as the formylating/cyclizing agent under otherwise analogous conditions [1]. This represents a 1.48-fold yield enhancement—a 30-percentage-point absolute increase. The reference work attributes formamide's superiority to its dual role as both solvent and formylating agent, and notes that its effectiveness is further improved by the presence of an acid catalyst [1]. However, the high temperature required (160–180 °C, boiling formamide) restricts applicability to pyrimidines bearing non-reactive substituents [1].

adenine synthesis yield optimization formamide formic acid cyclization efficiency

pH-Programmable Product Selectivity: Competitive Cyclization to Purine vs. Hydrolysis to 4,5-Diaminopyrimidine with Calculated Rate Constants

A defining feature of 4-amino-5-formamidopyrimidine is its ability to undergo two competing reactions—cyclization to purine and hydrolytic deformylation to 4,5-diaminopyrimidine—with the product distribution governed by solution acidity [1]. In the mechanistic study by Lönnberg and Lehikoinen (1984), the kinetics and product distributions of the acidic hydrolysis of 9-(β-D-ribofuranosyl)purine were examined over a wide acidity range, with 4-amino-5-formamidopyrimidine identified as the key intermediate [1]. At low oxonium ion concentrations, the formamidopyrimidine intermediate accumulates and preferentially hydrolyzes to 4,5-diaminopyrimidine, whereas at higher acidities, cyclization to purine dominates [1][2]. Rate constants for the spontaneous and oxonium ion-catalyzed partial reactions were calculated from acidity constants and observed rate data, enabling quantitative prediction of product composition as a function of pH [1][2]. This pH-programmable selectivity is absent in 4,5-diaminopyrimidine, which can only proceed toward purine upon addition of an external formylating agent.

reaction kinetics pH-dependent selectivity purine cyclization hydrolysis rate constants

Conformational Differentiation: syn/anti Formamide Isomerism and Orthogonal Ring-Formamide Geometry vs. Methylene-Spacer and Carboxamide Analogs

The formamide group in 4-amino-5-formamidopyrimidine adopts a conformation orthogonal to the plane of the pyrimidine ring, a structural feature evidenced by ¹H NMR studies of related 4-amino-5-formamidopyrimidine derivatives [1]. Fenn and Lister (1976) demonstrated that the formyl group in these compounds exhibits syn/anti isomerism about the N-CHO bond, with the syn-conformer generally being the predominant or equal species in solution [1]. This contrasts with simple formanilides, where the amide group is essentially coplanar with the aromatic ring, and with N-ethylformamido derivatives where the anti-conformer becomes the major species [1]. The direct attachment of the formamide to the pyrimidine ring (no methylene spacer, distinguishing this compound from CAS 1196-75-4) is critical for this orthogonal geometry. Furthermore, the carboxamide analog 4-aminopyrimidine-5-carboxamide (CAS 4786-51-0) differs in both hydrogen-bonding capacity (carboxamide vs. formamide donor/acceptor count) and cyclization chemistry, as the carboxamide requires dehydration prior to imidazole ring closure [2].

conformational isomerism syn/anti NMR formamide geometry structure-activity relationship

Acidity-Modulated Cyclization Propensity: Differentiating Substituted 4-Amino-5-formamidopyrimidines by Their pKa-Dependent Reactivity

The ease of cyclization of 4-amino-5-formamidopyrimidines to purines is directly correlated with the acidity of the pyrimidine ring system [1]. The comprehensive review in ScienceDirect documents that weakly acidic methylated 4-amino-5-formamidopyrimidine derivative (249) cyclized to caffeine spontaneously, whereas the much more strongly acidic 4-amino-5-formamido-2,6-dioxo-1,6-dihydropyrimidine (250) required heating its sodium salt to 220 °C to achieve cyclization to xanthine [1]. This acidity-reactivity relationship positions unsubstituted or weakly electron-withdrawing-group-substituted 4-amino-5-formamidopyrimidines (including the parent compound) as more reactive cyclization substrates compared to their more acidic, electron-deficient counterparts. N-(4-Aminopyrimidin-5-yl)formamide, lacking additional electron-withdrawing substituents at positions 2 and 6, is predicted to occupy an intermediate acidity range favorable for controlled cyclization under milder thermal conditions than required for the dioxo analog [1].

acidity cyclization rate structure-reactivity purine formation substituent effect

High-Value Application Scenarios for N-(4-Aminopyrimidin-5-yl)formamide Derived from Quantitative Differentiation Evidence


One-Pot Reductive Formylation–Cyclization for Purine Nucleobase Manufacturing

N-(4-Aminopyrimidin-5-yl)formamide is the key intermediate in the one-pot reductive formylation process for purine production (Patent US 5,688,947), which converts 4-amino-5-nitrosopyrimidines directly to purines via the formamidopyrimidine without isolating the unstable 4,5-diaminopyrimidine [1]. The process achieves yields up to 98% for the formylaminopyrimidine intermediate (Patent US 5,648,490) and operates under pressureless conditions with noble metal catalysts in formic acid [2]. This scenario is most relevant for industrial purine base production (adenine, guanine, hypoxanthine) and their nucleoside derivatives used in antiviral (acyclovir, ganciclovir, abacavir) and anticancer agent synthesis. The elimination of high-pressure hydrogenation, sulfate salt formation, and separate formylation steps directly addresses the cost-efficiency and ecological balance concerns documented in the patent literature [1].

Mechanistic Studies of Nucleoside Degradation and DNA Lesion Chemistry

The well-characterized kinetic behavior of 4-amino-5-formamidopyrimidine as a relatively stable intermediate in purine nucleoside hydrolysis makes it an essential reference compound for mechanistic investigations of DNA damage and repair pathways [1]. The compound's pH-dependent partitioning between purine cyclization and hydrolysis to 4,5-diaminopyrimidine—with rate constants calculable from experimental pH-rate profiles [1][2]—provides a quantitative framework for studying formamidopyrimidine DNA lesions (Fapy•dA, Fapy•dG) that are major products of oxidative DNA damage and are implicated in mutagenesis and carcinogenesis. Researchers studying base excision repair (BER) glycosylases, lesion bypass polymerases, or the chemical stability of N-glycosidic bonds in damaged nucleotides require authentic formamidopyrimidine standards for which the kinetic parameters are established [1].

Regioselective Synthesis of 9-Substituted vs. N6-Substituted Purine Libraries

The formamide group at C5 of N-(4-aminopyrimidin-5-yl)formamide directs cyclization regiochemistry in the construction of substituted purines. As documented in the comprehensive heterocyclic chemistry literature, the cyclization of 4,5,6-triaminopyrimidines with formamide produces largely (75%) the 9-substituted purine accompanied by some N6-substituted derivative [1]. This inherent regiochemical bias, coupled with the acidity-dependent cyclization propensity of the formamidopyrimidine scaffold [1], enables medicinal chemists to rationally design synthetic routes to specific purine regioisomers for structure-activity relationship (SAR) studies. This scenario is particularly relevant for kinase inhibitor programs (e.g., JAK inhibitors as described in Patent US 11,344,549, where 2-substituted pyrazole amino-4-substituted amino-5-pyrimidine formamide compounds achieve JAK1 IC₅₀ values of 23.4 nM [2]) and for the synthesis of purine nucleoside drug candidates requiring defined N9-glycosylation.

Quality Control Reference Standard for Formamidopyrimidine Intermediate Characterization

The well-defined spectroscopic signatures of 4-amino-5-formamidopyrimidine—including its characteristic syn/anti ¹H NMR resonances arising from the orthogonal formamide geometry [1]—make this compound suitable as a reference standard for analytical method development and quality control release testing of formamidopyrimidine intermediates. The syn/anti isomeric ratio, which varies with solvent and is quantifiable by integration of the formyl proton resonance, serves as a sensitive probe of chemical environment and purity [1]. For procurement of formamidopyrimidine intermediates in regulated environments (GMP-grade purine synthesis for active pharmaceutical ingredient manufacturing), the availability of fully characterized reference material with documented NMR, MS, and chromatographic data enables identity testing, purity determination, and impurity profiling against established spectroscopic benchmarks.

Quote Request

Request a Quote for N-(4-Aminopyrimidin-5-yl)formamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.